molecular formula C9H14N2O2S B11814230 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid CAS No. 1071329-00-4

2-(Diethylamino)-4-methylthiazole-5-carboxylic acid

Cat. No.: B11814230
CAS No.: 1071329-00-4
M. Wt: 214.29 g/mol
InChI Key: CIPKPNGMPXQRBG-UHFFFAOYSA-N
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Description

2-(Diethylamino)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a diethylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2-amino-4-methylthiazole with diethylamine and a carboxylating agent. One common method is as follows:

    Starting Materials: 2-amino-4-methylthiazole, diethylamine, and a carboxylating agent such as carbon dioxide or phosgene.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 2-amino-4-methylthiazole is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with the carboxylating agent to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative.

Scientific Research Applications

2-(Diethylamino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: This compound shares the diethylamino group but has a different core structure.

    2-(Diethylamino)ethanol: Similar in having the diethylamino group, but it lacks the thiazole ring and carboxylic acid group.

    2,3-Dimethoxybenzamide: Contains a similar aromatic ring structure but with different substituents.

Uniqueness

2-(Diethylamino)-4-methylthiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, diethylamino group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

1071329-00-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(diethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-6(3)7(14-9)8(12)13/h4-5H2,1-3H3,(H,12,13)

InChI Key

CIPKPNGMPXQRBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C(=O)O)C

Origin of Product

United States

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